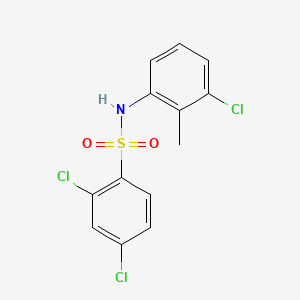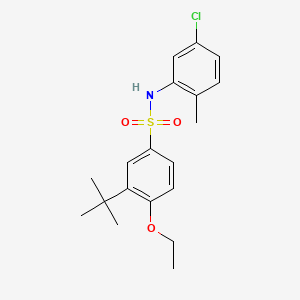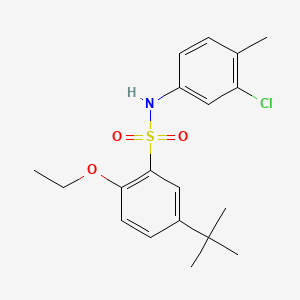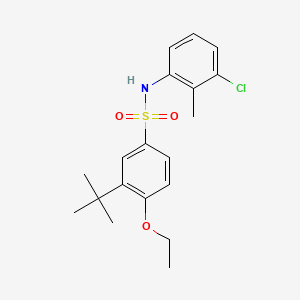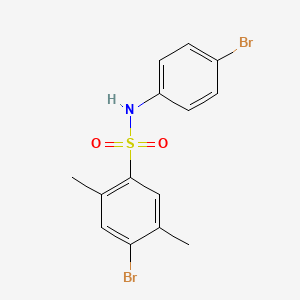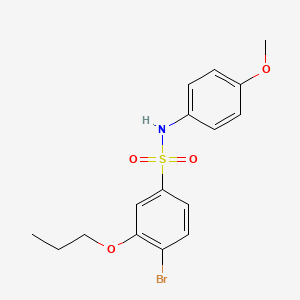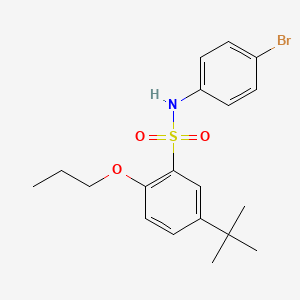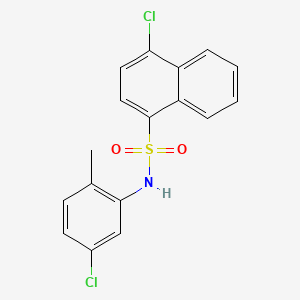
4-chloro-N-(5-chloro-2-methylphenyl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(5-chloro-2-methylphenyl)naphthalene-1-sulfonamide is a chemical compound that has been widely used in scientific research. This compound is also known as TAK-733 and is a potent inhibitor of the MEK enzyme. The MEK enzyme is a key player in the MAPK/ERK pathway, which is involved in the regulation of cell proliferation, differentiation, and survival. TAK-733 has been shown to have potential therapeutic applications in cancer treatment, and its mechanism of action and biochemical effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
TAK-733 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, lung cancer, and pancreatic cancer. TAK-733 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Wirkmechanismus
TAK-733 selectively inhibits the MEK enzyme, which is a key player in the MAPK/ERK pathway. This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of the MEK enzyme leads to the inhibition of downstream signaling pathways, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
TAK-733 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). TAK-733 has also been shown to enhance the immune response against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-733 has several advantages for lab experiments. It is a potent and selective inhibitor of the MEK enzyme, making it a valuable tool for studying the MAPK/ERK pathway. TAK-733 has also been shown to have potential therapeutic applications in cancer treatment, making it a valuable compound for drug development.
However, there are also limitations to using TAK-733 in lab experiments. It has been shown to have off-target effects on other enzymes, such as the JNK and p38 pathways. This can complicate the interpretation of results and requires careful control experiments. Additionally, TAK-733 has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on TAK-733. One area of interest is the development of more potent and selective MEK inhibitors. Another area of interest is the identification of biomarkers that can predict response to MEK inhibitors, which can help to identify patients who are more likely to benefit from these treatments. Additionally, there is ongoing research on the combination of MEK inhibitors with other cancer treatments, such as immunotherapy and targeted therapies.
Synthesemethoden
The synthesis of TAK-733 involves the reaction of 4-chloro-1-naphthalenesulfonyl chloride with 5-chloro-2-methylaniline in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain the final compound.
Eigenschaften
IUPAC Name |
4-chloro-N-(5-chloro-2-methylphenyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2S/c1-11-6-7-12(18)10-16(11)20-23(21,22)17-9-8-15(19)13-4-2-3-5-14(13)17/h2-10,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNDLXUCVDIZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(5-chloro-2-methylphenyl)naphthalene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



